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Compound of Interest

Compound Name: 2-Phenyloctane

Cat. No.: B13413545 Get Quote

This technical guide provides a comprehensive overview of the spectral data for 2-
phenyloctane (C₁₄H₂₂), including Nuclear Magnetic Resonance (NMR), Infrared (IR), and

Mass Spectrometry (MS) data. Detailed experimental protocols are provided, and the

relationship between these analytical techniques and the structural information they yield is

illustrated. This document is intended for researchers, scientists, and professionals in the field

of drug development and chemical analysis.

Data Presentation
The following sections summarize the key spectral data for 2-phenyloctane. The data is

presented in tabular format for clarity and ease of comparison.

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a

molecule. Below are the predicted ¹H and ¹³C NMR spectral data for 2-phenyloctane.

Note: The following NMR data are predicted based on established chemical shift ranges and

data from structurally similar compounds. Actual experimental values may vary slightly.

Table 1: Predicted ¹H NMR Data for 2-Phenyloctane
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~ 7.30 - 7.15 Multiplet 5H
Aromatic protons

(C₆H₅)

~ 2.70 Sextet 1H Methine proton (-CH-)

~ 1.60 Multiplet 2H

Methylene protons (-

CH₂-) adjacent to the

methine

~ 1.30 - 1.20 Multiplet 8H

Methylene protons (-

CH₂-) of the alkyl

chain

~ 1.20 Doublet 3H

Methyl protons (-CH₃)

adjacent to the

methine

~ 0.88 Triplet 3H

Terminal methyl

protons (-CH₃) of the

alkyl chain

Table 2: Predicted ¹³C NMR Data for 2-Phenyloctane
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Chemical Shift (δ) ppm Assignment

~ 146 Aromatic Quaternary Carbon (C-ipso)

~ 128 Aromatic CH Carbons (C-meta)

~ 127 Aromatic CH Carbons (C-ortho)

~ 126 Aromatic CH Carbon (C-para)

~ 40 Methine Carbon (-CH-)

~ 36
Methylene Carbon (-CH₂-) adjacent to the

methine

~ 32 Methylene Carbon (-CH₂-)

~ 29 Methylene Carbon (-CH₂-)

~ 27 Methylene Carbon (-CH₂-)

~ 23 Methylene Carbon (-CH₂-)

~ 22 Methyl Carbon (-CH₃) adjacent to the methine

~ 14 Terminal Methyl Carbon (-CH₃)

IR spectroscopy is used to identify the functional groups present in a molecule. The following

table presents characteristic IR absorption bands for 2-phenyloctane, based on data for its

isomer, 1-phenyloctane, as the functional groups are identical.

Table 3: Representative IR Spectral Data for 2-Phenyloctane

Wavenumber (cm⁻¹) Intensity Assignment

3085 - 3025 Medium Aromatic C-H Stretch

2955 - 2850 Strong Aliphatic C-H Stretch

1605, 1495, 1450 Medium-Weak Aromatic C=C Bending

750, 695 Strong
C-H Out-of-Plane Bending

(Monosubstituted Benzene)
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Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. The expected electron ionization (EI) mass spectrum of 2-phenyloctane would

exhibit a molecular ion peak and several characteristic fragment ions.

Table 4: Expected Mass Spectrometry Fragmentation Data for 2-Phenyloctane

m/z Proposed Fragment Ion Structure

190 Molecular Ion [M]⁺ [C₁₄H₂₂]⁺

105 Benzylic cleavage [C₈H₉]⁺

91 Tropylium ion [C₇H₇]⁺

77 Phenyl cation [C₆H₅]⁺

Experimental Protocols
The following are detailed protocols for the acquisition of spectral data for a liquid sample such

as 2-phenyloctane.

Sample Preparation:

Accurately weigh approximately 5-10 mg of 2-phenyloctane.

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-

d, CDCl₃) in a clean, dry vial.

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical

shift referencing (δ = 0.00 ppm).

Transfer the solution to a standard 5 mm NMR tube.

Data Acquisition:

Place the NMR tube in the spectrometer.

Acquire ¹H and ¹³C NMR spectra according to the instrument's standard operating

procedures. For ¹³C NMR, broadband proton decoupling is typically used to simplify the
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spectrum to single lines for each unique carbon.

Sample Preparation (Neat Liquid):

Place one to two drops of 2-phenyloctane directly onto the surface of a salt plate (e.g.,

NaCl or KBr).

Carefully place a second salt plate on top to create a thin liquid film.

Data Acquisition:

Place the salt plate assembly in the sample holder of the IR spectrometer.

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

Acquire a background spectrum of the clean, empty salt plates to subtract from the sample

spectrum.

Sample Preparation:

Prepare a dilute solution of 2-phenyloctane (e.g., 1 mg/mL) in a volatile organic solvent

such as dichloromethane or hexane.

Instrumentation and Conditions:

Gas Chromatograph (GC):

Injector: Split/splitless injector at 250 °C.

Carrier Gas: Helium at a constant flow rate.

Oven Temperature Program: Start at a suitable temperature (e.g., 50 °C), ramp to a final

temperature (e.g., 280 °C) to ensure elution of the compound.

Mass Spectrometer (MS):

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Analyzer: Quadrupole or Time-of-Flight.
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Scan Range: m/z 40-400.

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow of using different spectroscopic

techniques to determine the structure of 2-phenyloctane.
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Caption: Workflow of structural elucidation for 2-phenyloctane.

To cite this document: BenchChem. [A Technical Guide to the Spectral Analysis of 2-
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[https://www.benchchem.com/product/b13413545#spectral-data-for-2-phenyloctane-nmr-ir-
mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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